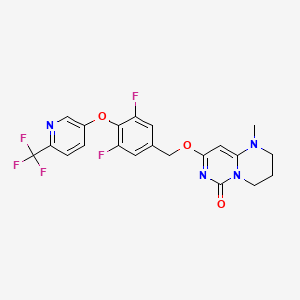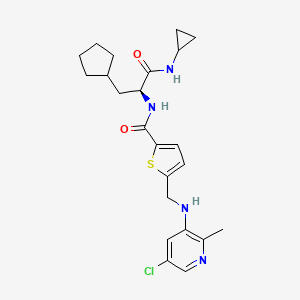
GSK864
Overview
Description
GSK864 is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 9, 15, and 17 nM for IDH1 mutants R132C, R132H, and R132G, respectively). It is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type. This compound causes a dose-dependent reduction in 2-hydroxyglutarate and overcomes the block of differentiation in acute myeloid leukemia (AML) cells expressing mutant IDH1.1 It reduces the number of leukemic blasts in mice with AML xenografts. See the Structural Genomics Consortium (SGC) website for more information.
This compound is a potent and selective inhibitor of mutant IDH1. This compound inhibits IDH1 mutants R132C/R132H/R132G with IC50 values of 9/15/17 nM, respectively, and is moderately selective over wild-type IDH1 and IDH2 mutants/wild-type. Treatment of R132C IDH1 mutant HT-1080 cells for 24 hours with this compound results in a dose-dependent reduction of 2-hydroxyglutarate (2-HG), which is not observed with GSK990, a structurally similar compound which is inactive as an IDH1 inhibitor. This compound has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of this compound, confirm selective binding of IDH1 by this chemical series. This compound has a pharmacokinetic profile suitable for in vivo studies.
Mechanism of Action
Target of Action
GSK864, also known as (S)-1-(4-fluorobenzyl)-N3-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,7-dicarboxamide, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme . The primary targets of this compound are the IDH1 mutants R132C, R132H, and R132G . These mutations are often found in several types of cancer, including acute myeloid leukemia and glioma .
Mode of Action
This compound acts as an allosteric inhibitor of the mutant IDH1 enzyme . It binds to the enzyme in a non-competitive manner, changing the enzyme’s conformation and reducing its activity . This results in a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is overproduced by the mutant IDH1 enzyme .
Biochemical Pathways
The inhibition of mutant IDH1 by this compound affects the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . The IDH1 enzyme normally catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm . The r132 mutations cause the enzyme to instead convert α-kg to 2-hg . By inhibiting the mutant IDH1 enzyme, this compound prevents the accumulation of 2-HG, thereby reducing its oncogenic effects .
Pharmacokinetics
This suggests that the compound has acceptable absorption and distribution characteristics, is metabolized in a manner that maintains its efficacy, and is excreted in a reasonable timeframe .
Result of Action
The primary result of this compound’s action is a dose-dependent reduction in the levels of 2-HG in cells expressing the mutant IDH1 enzyme . This can lead to the reversion of the oncogenic effects of 2-HG, including epigenetic dysregulation and blockage of cellular differentiation . In a xenograft model, this compound has been shown to reduce the number of leukemic blasts .
Properties
IUPAC Name |
(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCNNEYLFOQFSW-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of GSK864 and what are its downstream effects?
A1: this compound is an allosteric inhibitor specifically targeting mutant IDH1 [, , , , , , , ]. Mutant IDH1 reduces α-ketoglutarate (αKG) to 2-hydroxyglutarate (2HG), an oncometabolite. By inhibiting mutant IDH1, this compound reduces 2HG production. This, in turn, can impact epigenetic regulation, cellular proliferation, and potentially reverse the tumor-promoting effects of 2HG [, , , ].
Q2: How does this compound affect the tumor microenvironment?
A2: Research suggests that this compound can attenuate vascular-endothelial tube formation, a crucial step in angiogenesis, when applied to the secretome of IDH1 mutant fibrosarcoma cells. This suggests that this compound may hinder oncogenic angiogenesis stimulated by the tumor microenvironment [].
Q3: Does 2HG play a role in this compound's mechanism of action?
A3: Yes, studies show that exogenous 2HG can reverse the inhibitory effects of this compound on vascular-endothelial tube formation. This highlights the importance of 2HG in oncogenic angiogenesis and suggests that targeting both the mutant IDH1 enzyme and 2HG production may be necessary for effective treatment [].
Q4: What are the potential benefits of combining this compound with other epigenetic therapies?
A4: Research indicates that combining this compound with Belinostat, a histone deacetylase (HDAC) inhibitor, demonstrates synergistic effects against IDH1-mutant glioma cells. This combination induces cell cycle arrest and apoptosis, potentially through the activation of inflammatory and unfolded protein response pathways [, ].
Q5: Has this compound shown any off-target effects?
A5: Yes, one study identified this compound as a potent inhibitor of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) []. This off-target effect could potentially influence drug accumulation and efficacy in certain contexts.
Q6: What is the significance of identifying KDM6A/B as targets affected by this compound?
A6: Research shows that CRISPR/Cas9-mediated ablation of KDM6A and KDM6B genes mimics the effects of this compound in IDH1-mutant cells. This suggests that KDM6A/B, which are histone demethylases, might be downstream effectors of this compound's action [].
Q7: Has this compound been tested in in vivo models?
A7: Yes, this compound has shown efficacy in preclinical studies using orthotopic mouse models of IDH1-mutant glioma. Treatment with this compound alone, and in combination with Belinostat, resulted in decreased tumor growth and increased survival [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


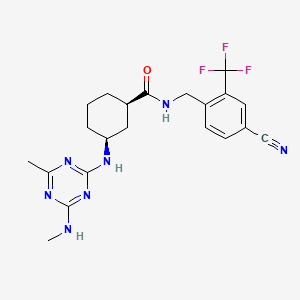

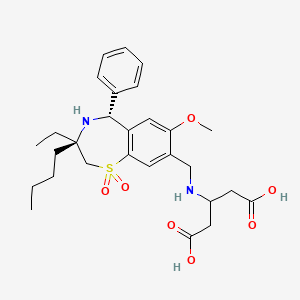
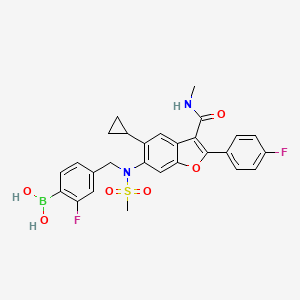
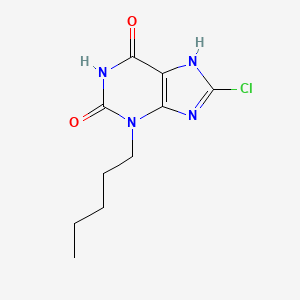
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)
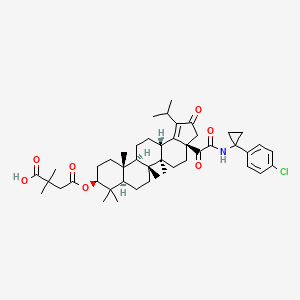
![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)

![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
